molecular formula C13H12N2O2S2 B1517773 2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 1155087-61-8

2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No. B1517773
CAS RN: 1155087-61-8
M. Wt: 292.4 g/mol
InChI Key: FBYDESPEEODSHM-UHFFFAOYSA-N
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Description

“2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1155087-61-8 . It has a molecular weight of 292.38 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

Thiophene-based analogs, such as this compound, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is 2-cyano-N-[1-(2-thienyl)ethyl]benzenesulfonamide . The InChI code is 1S/C13H12N2O2S2/c1-10(12-6-4-8-18-12)15-19(16,17)13-7-3-2-5-11(13)9-14/h2-8,10,15H,1H3 .

It is stored at room temperature .

Scientific Research Applications

Environmental Monitoring and Human Exposure

Perfluorinated Sulfonamides in Indoor and Outdoor Environments

A study investigated the occurrence, partitioning, and human exposure to perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, revealing significant indoor sources and potential exposure pathways for humans. This research highlights the importance of understanding environmental distribution and human exposure to sulfonamide-related compounds, which could indirectly relate to the broader applications of chemicals like "2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide" in environmental science (Shoeib et al., 2005).

Toxicity and Health Risk Assessment

Genotoxic Effects of Benzene Exposure

Another study focused on the genotoxic effects in workers exposed to benzene, which shares structural similarities with the compound due to the benzene ring. This research is crucial for understanding the potential health risks associated with exposure to benzene and related compounds, including sulfonamides, and underscores the need for careful monitoring and regulation of such chemicals in occupational settings (Bogadi-Šare et al., 1997).

Molecular and Cellular Biology

Impact on Cellular Processes

The effects of various chemicals, including sulfonamides, on cellular processes such as enzyme inhibition or activation, and their roles in disease treatment or prevention, are of significant interest. For example, studies on carbonic anhydrase inhibitors provide insights into the development of therapeutic agents for conditions like glaucoma, indicating potential medical applications for sulfonamide derivatives (Werner et al., 1987).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-cyano-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide are currently unknown . Once the compound’s targets and mode of action are better understood, it will be possible to determine which pathways are affected and what the downstream effects might be.

properties

IUPAC Name

2-cyano-N-(1-thiophen-2-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c1-10(12-6-4-8-18-12)15-19(16,17)13-7-3-2-5-11(13)9-14/h2-8,10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYDESPEEODSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NS(=O)(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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